Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Description

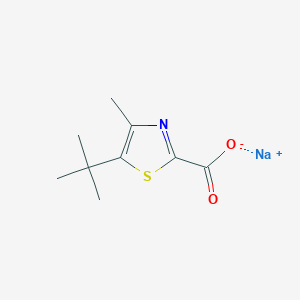

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9, MFCD18064651) is a sodium salt of a substituted thiazole carboxylic acid. Its molecular formula is C₉H₁₂NNaO₂S, with a molecular weight of 245.25 g/mol. The compound features a tert-butyl group at position 5 and a methyl group at position 4 on the thiazole ring, which confer steric bulk and influence solubility and reactivity.

Properties

IUPAC Name |

sodium;5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.Na/c1-5-6(9(2,3)4)13-7(10-5)8(11)12;/h1-4H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBETVZPXNUJHSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion to the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiazole ring.

Substitution: Substituted thiazole derivatives with different functional groups replacing the carboxylate group.

Scientific Research Applications

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiazole ring allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Reactivity : Bromo and chloromethyl derivatives (e.g., Sodium 5-bromo-4-methyl- and Ethyl 4-(chloromethyl)- analogs) are reactive in cross-coupling or nucleophilic substitution reactions, unlike the inert tert-butyl group .

- Solubility : Sodium salts (e.g., Sodium 4-cyclopropyl-) exhibit higher aqueous solubility than ester derivatives (e.g., Ethyl 4-(chloromethyl)-) due to ionic character .

Functional Group Variations: Carboxylate Salts vs. Esters

Table 2: Functional Group Impact

| Compound Type | Example | Key Differences |

|---|---|---|

| Sodium Carboxylate | This compound | Ionic, water-soluble, stable at RT |

| Ethyl/Methyl Ester | Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | Lipophilic, hydrolyzable, lower MP/BP |

- Synthetic Utility: Esters (e.g., Ethyl 5-bromo-4-methyl-) are intermediates in synthesizing carboxylate salts via saponification.

- Biological Activity : Thiazole carboxylates are explored for antitumor activity, as seen in related 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, though specific data for the tert-butyl variant remains unpublished .

Biological Activity

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.

This compound's biological activity primarily stems from its interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The thiazole ring's sulfur and nitrogen atoms are crucial for these interactions, enhancing binding affinity towards target molecules.

Antimicrobial Properties

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has demonstrated potential anticancer effects. Studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cells by inhibiting critical proteins involved in cell survival. For instance, thiazole derivatives have been reported to inhibit CDK9-mediated transcription in cancer cells, leading to reduced levels of anti-apoptotic proteins like Mcl-1 .

Case Studies

- Antitumor Efficacy : A study highlighted that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. The compounds were shown to induce apoptosis through the modulation of apoptotic pathways .

- Antimicrobial Screening : In another case study, this compound was evaluated against several bacterial strains. Results indicated that it effectively inhibited bacterial growth at micromolar concentrations.

Data Tables

Q & A

Q. Advanced

- Dynamic NMR : If rotational barriers in the tert-butyl group cause splitting, perform variable-temperature NMR (e.g., 25°C to −40°C) to observe coalescence .

- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands for refinement. Validate with the Rint value (<0.05 for untwinned data) .

- DFT Calculations : Compare experimental IR/NMR with computed spectra (e.g., Gaussian 16/B3LYP/6-31G*) to confirm assignments .

How can the stability of this compound be assessed under varying storage and experimental conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >200°C for thiazoles).

- HPLC-MS Stability Assay : Store samples in D2O or DMSO-d6 at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via loss of parent ion ([M−Na]⁻ at m/z ≈ 250) .

- Light Sensitivity : Expose to UV (254 nm) and track absorbance changes (λmax 270–290 nm) .

What are the best practices for designing bioactivity assays involving this compound?

Q. Advanced

- Solubility Optimization : Use DMSO stock solutions (<1% v/v) in PBS (pH 7.4). Pre-filter (0.22 µm) to avoid aggregation.

- Positive Controls : Compare with structurally similar thiazoles (e.g., 4-phenyl-1,3-thiazole-2-carboxylate) for antimicrobial or enzyme inhibition assays .

- Dose-Response : Test 0.1–100 µM with triplicate technical replicates. Use nonlinear regression (e.g., GraphPad Prism) for IC50 calculation .

How can computational methods predict the reactivity or binding modes of this compound?

Q. Advanced

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or β-lactamase). Parameterize the carboxylate group with Gasteiger charges .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess ligand-protein stability (RMSD <2.0 Å acceptable) .

- QSAR Models : Train on thiazole derivatives’ logP and polar surface area to predict membrane permeability .

What analytical techniques are critical for quantifying this compound in complex matrices?

Q. Basic

- HPLC-UV : C18 column, mobile phase = 60:40 methanol/0.1% formic acid, flow rate 1.0 mL/min, retention time ~6.5 min .

- LC-MS/MS : ESI-negative mode, monitor transitions m/z 254→210 (quantifier) and 254→182 (qualifier) .

How do steric effects from the tert-butyl group influence reaction pathways?

Q. Advanced

- Kinetic Studies : Compare reaction rates with less bulky analogs (e.g., methyl-substituted thiazoles) using stopped-flow spectroscopy.

- X-ray Crystallography : Resolve steric hindrance in intermediates (e.g., SN<sup>2</sup> displacement) with SHELXD .

- DFT Transition States : Calculate activation energies for carboxylate nucleophilic attacks (e.g., B3LYP/6-311++G**) .

What synthetic modifications enhance the compound’s solubility without compromising activity?

Q. Advanced

- Counterion Exchange : Replace Na⁺ with choline or lysine to improve aqueous solubility (>50 mg/mL) .

- Prodrug Design : Esterify the carboxylate with PEG-linked groups, then hydrolyze in situ .

- Co-crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes (1:1 molar ratio) .

How can researchers address reproducibility issues in multistep syntheses?

Q. Advanced

- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediates (e.g., thiazole ring closure at 1550 cm⁻¹) .

- DoE Optimization : Vary temperature, solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq) via a Box-Behnken design .

- Quality Control : Implement UPLC-PDA for intermediate purity checks (≥98% for each step) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.